3,4-二甲氧基肉桂酸甲酯

描述

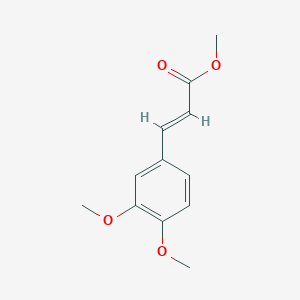

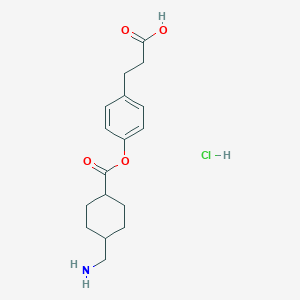

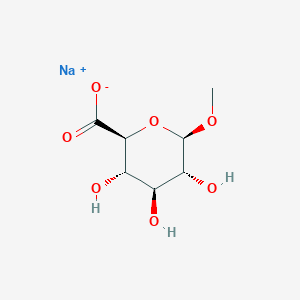

Methyl 3,4-dimethoxycinnamate is a methoxycinnamic acid that is trans-cinnamic acid substituted by methoxy groups at positions 3’ and 4’ respectively . It has a molecular formula of C12H14O4 .

Molecular Structure Analysis

Methyl 3,4-dimethoxycinnamate contains a total of 30 bonds; 16 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 2 ethers (aromatic) .Physical And Chemical Properties Analysis

Methyl 3,4-dimethoxycinnamate has a density of 1.1±0.1 g/cm3, a boiling point of 339.3±27.0 °C at 760 mmHg, and a flash point of 149.3±23.8 °C. It has 4 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds. Its ACD/LogP is 2.00 .科学研究应用

Inhibitor of Uredospore Germination

Methyl 3,4-dimethoxycinnamate has been found to inhibit uredospore germination . This suggests potential applications in the field of agriculture, particularly in the control of fungal diseases .

Inhibition of DNA Methylation

This compound has been shown to inhibit global DNA methylation in Hep3B cells . This suggests potential applications in the field of epigenetics and cancer research .

未来方向

属性

IUPAC Name |

methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-14-10-6-4-9(8-11(10)15-2)5-7-12(13)16-3/h4-8H,1-3H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRYDOZRPYFBKO-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,4-dimethoxycinnamate | |

CAS RN |

5396-64-5 | |

| Record name | Cinnamic acid, 3,4-dimethoxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,4-dimethoxycinnamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary biological activity of methyl 3,4-dimethoxycinnamate identified in these studies?

A1: Methyl 3,4-dimethoxycinnamate acts as a germination inhibitor for uredospores, particularly in rust fungi. This inhibitory effect is specifically attributed to the cis-isomer of the compound. [, ]

Q2: How potent is methyl 3,4-dimethoxycinnamate as a germination inhibitor compared to other natural inhibitors?

A2: While methyl 3,4-dimethoxycinnamate exhibits inhibitory activity, it is considerably less potent than methyl ferulate, another natural inhibitor. The minimum concentration required for 50% inhibition of uredospore germination is around 140 nM for methyl 3,4-dimethoxycinnamate, compared to about 7 nM for methyl cis-ferulate. []

Q3: What is the mechanism behind the varying sensitivity of uredospores to methyl 3,4-dimethoxycinnamate across seasons and spore age?

A3: The sensitivity of uredospores to methyl 3,4-dimethoxycinnamate appears to correlate with the concentration of germination stimulants present within the spores. It has been observed that approximately 100 molecules of n-nonyl alcohol, a known germination stimulant, can counteract the inhibitory effect of a single molecule of methyl cis-ferulate. Therefore, seasonal and age-related variations in spore sensitivity to the inhibitor might be linked to fluctuations in the internal levels of such stimulants. []

Q4: What is the molecular formula and weight of methyl 3,4-dimethoxycinnamate?

A5: The molecular formula of methyl 3,4-dimethoxycinnamate is C12H14O4, and its molecular weight is 222.24 g/mol. [, ]

Q5: Are there any insights into the structural characteristics of methyl 3,4-dimethoxycinnamate from a crystallographic perspective?

A6: Crystallographic studies of a derivative, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, synthesized from methyl 3-(3,4-dimethoxyphenyl)acrylate, offer valuable insights into the structural features of the compound. The central cyclobutane ring in this derivative adopts a slightly distorted square-planar conformation. This arrangement, along with the positioning of substituent groups, influences the molecule's overall geometry and interactions within the crystal lattice. []

Q6: What are some analytical techniques employed in the characterization of methyl 3,4-dimethoxycinnamate?

A7: Mass spectrometry plays a crucial role in characterizing methyl 3,4-dimethoxycinnamate, particularly when analyzing its trimethylsilyl (TMS) derivative. This technique provides valuable information about the fragmentation patterns of the molecule under electron impact, aiding in structural elucidation and identification. [] Additionally, spectroscopic methods like UV, IR, 1D and 2D NMR are employed for comprehensive structural characterization. []

Q7: Has methyl 3,4-dimethoxycinnamate been investigated in the context of coalification processes?

A8: Interestingly, methyl 3,4-dimethoxycinnamate has been studied in the context of coal formation. Research indicates that it can undergo radical cation-initiated dimerization in the presence of a strong oxidant like tris-(2,4-dibromophenyl)aminium hexachloroantimonate (DBAHA). This finding suggests a potential role of such reactions in the oligomerization of plant monomers during coalification. []

Q8: Are there any documented natural sources of methyl 3,4-dimethoxycinnamate?

A9: Phytochemical investigations have revealed the presence of methyl 3,4-dimethoxycinnamate in several plant species. It has been isolated from the aerial parts of Ipomoea subincana, a plant belonging to the Convolvulaceae family. [] Additionally, it has been identified in the bark of Millettia ovalifolia, a plant known for its diverse chemical constituents. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B17095.png)